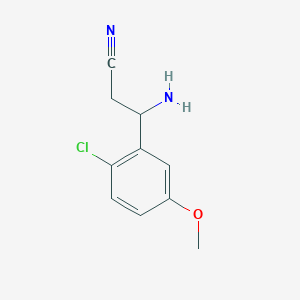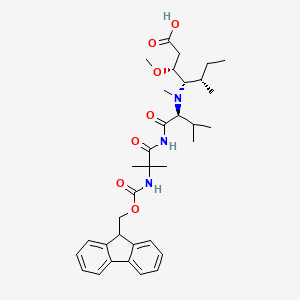
(9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid is a complex organic molecule with a unique structure It contains multiple functional groups, including a fluorenyl group, sec-butyl group, isopropyl group, and methoxy group, among others
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves multiple steps. The process typically starts with the preparation of the fluorenyl group, followed by the introduction of the sec-butyl, isopropyl, and methoxy groups through various organic reactions such as alkylation, esterification, and amidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product. Optimization of reaction conditions and the use of environmentally friendly solvents and reagents are also crucial in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl groups may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in areas such as polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorenyl derivatives and molecules with similar functional groups. Examples include:
- Fluorenylmethoxycarbonyl (Fmoc) derivatives
- Sec-butyl and isopropyl substituted compounds
- Methoxy-substituted aromatic compounds
Uniqueness
The uniqueness of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C34H47N3O7 |
|---|---|
Poids moléculaire |
609.8 g/mol |
Nom IUPAC |
(3R,4S,5S)-4-[[(2S)-1-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C34H47N3O7/c1-9-21(4)30(27(43-8)18-28(38)39)37(7)29(20(2)3)31(40)35-32(41)34(5,6)36-33(42)44-19-26-24-16-12-10-14-22(24)23-15-11-13-17-25(23)26/h10-17,20-21,26-27,29-30H,9,18-19H2,1-8H3,(H,36,42)(H,38,39)(H,35,40,41)/t21-,27+,29-,30-/m0/s1 |
Clé InChI |
SQGBBBRRYJZSFS-JCAQUDJLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


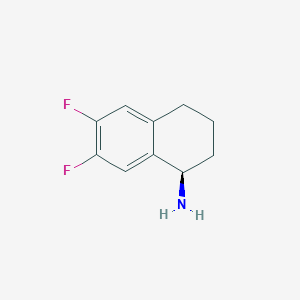
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)


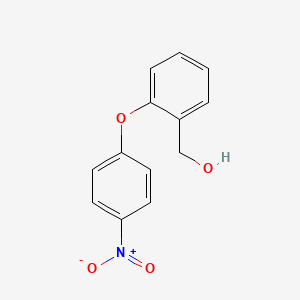
![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)

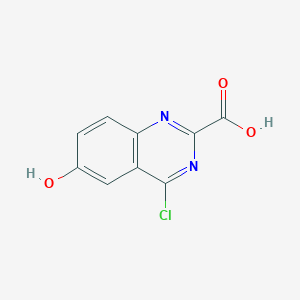
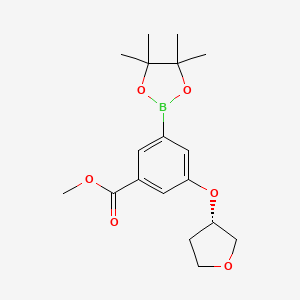
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
